![molecular formula C10H12O4 B1613331 Methyl 4-hydroxy-2-methoxy-6-methylbenzoate CAS No. 3465-63-2](/img/structure/B1613331.png)
Methyl 4-hydroxy-2-methoxy-6-methylbenzoate
Overview
Description
Methyl 4-hydroxy-2-methoxy-6-methylbenzoate is a chemical compound with the CAS Number: 3465-63-2 . It has a molecular weight of 196.2 and its molecular formula is C10H12O4 . The compound is also known by its IUPAC name, this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12O4/c1-6-4-7 (11)5-8 (13-2)9 (6)10 (12)14-3/h4-5,11H,1-3H3 . The InChI key is ZGYSDRFXXJOWGZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a white powder or solid . The compound should be stored in a refrigerated environment .Scientific Research Applications
Antimicrobial and Antitubercular Activities
Methyl 4-hydroxy-2-methoxy-6-methylbenzoate and its derivatives show promising antimicrobial and antitubercular properties. A study on isolates and semi-synthetic derivatives of the lichen Ramalina leiodea found that these compounds exhibited significant activity against microbial strains and Mycobacterium tuberculosis, suggesting potential therapeutic applications (Tatipamula & Vedula, 2019).
Role in Fungal Metabolites
This compound is identified as a derivative in various fungal metabolites. For instance, it was found as part of the metabolites isolated from a marine endophytic fungus NIGROSPORA sp., indicating its significance in marine biodiversity and potential in drug discovery (Xia et al., 2011).
Pharmaceutical Applications
In pharmaceutical research, this compound's derivatives are explored for their therapeutic potentials. Studies have focused on the synthesis and biological activities of novel benzohydrazide derivatives, showing a range of bioactive properties that could be beneficial in developing new medications (Vinay Tatipamula Bharadwaj & Girija Sastry, 2019).
Cosmetic and Food Preservative Applications
Methyl 4-hydroxybenzoate, a common variant of the compound, is used as an antimicrobial agent in cosmetics and personal-care products, and as a food preservative. Its chemical structure and properties have been extensively studied, contributing to its widespread use in these industries (Sharfalddin et al., 2020).
Safety and Hazards
properties
IUPAC Name |
methyl 4-hydroxy-2-methoxy-6-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-6-4-7(11)5-8(13-2)9(6)10(12)14-3/h4-5,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYSDRFXXJOWGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634755 | |
Record name | Methyl 4-hydroxy-2-methoxy-6-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70634755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3465-63-2 | |
Record name | Methyl 4-hydroxy-2-methoxy-6-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70634755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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